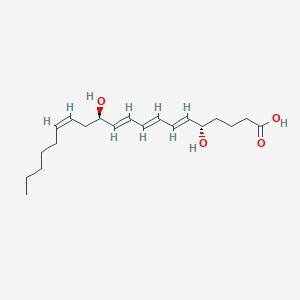

6-trans-12-エピ-ロイコトリエンB4

概要

説明

科学的研究の応用

6-trans-12-epi Leukotriene B4 has several scientific research applications. It is used as a potent anti-inflammatory agent in studies related to inflammation and immunology . The compound is also utilized in lipid biochemistry research to understand the metabolism of arachidonic acid and its derivatives . Additionally, it is employed in pharmacological studies to investigate its effects on leukocyte chemotaxis and aggregation .

作用機序

6-トランス-12-エピ-ロイコトリエンB4の作用機序には、ロイコトリエン受容体、特にBLT1とBLT2との相互作用が含まれます . 6-トランス-12-エピ-ロイコトリエンB4がこれらの受容体に結合すると、白血球が活性化され、生存期間が延長されます . この化合物の抗炎症作用は、白血球の走化性と凝集の阻害によって媒介されます . 関与する分子標的と経路には、Gタンパク質共役受容体の活性化とそれに続くシグナル伝達カスケードが含まれます .

類似化合物の比較

6-トランス-12-エピ-ロイコトリエンB4は、ロイコトリエンB4や12-エピ-ロイコトリエンB4などの他のロイコトリエン化合物と類似しています . これは、走化性誘導における活性が低下し、ロイコトリエン受容体との特異的な相互作用がある点でユニークです . ロイコトリエンB4と比較して、6-トランス-12-エピ-ロイコトリエンB4は、ヒト好中球におけるロイコトリエンB4受容体に対する活性が著しく低下しています . 同様の化合物には、6-トランス-ロイコトリエンB4と12-エピ-ロイコトリエンB4があります .

将来の方向性

The future directions of research on 6-trans-12-epi-Leukotriene B4 could involve further investigation into its reduced activity for the LTB4 receptor on human neutrophils and on guinea pig lung membranes . It could also involve exploring its weak agonist activity at both the recombinant human BLT1 and BLT2 receptors .

生化学分析

Biochemical Properties

6-trans-12-epi-Leukotriene B4 plays a role in biochemical reactions as an anti-inflammatory agent

Cellular Effects

The compound has effects on various types of cells and cellular processes. It is weakly chemotactic for PMNL, with approximately 20 times less potency than Leukotriene B4, and has no effect on the aggregation response .

Metabolic Pathways

6-trans-12-epi-Leukotriene B4 is involved in the metabolic pathways of arachidonic acid

準備方法

化学反応の分析

6-トランス-12-エピ-ロイコトリエンB4は、酸化や還元などのさまざまな化学反応を受けます . これらの反応に使用される一般的な試薬には、アセトニトリル、酢酸、水素が含まれます . これらの反応から生成される主な生成物は、6-トランス-12-エピ-ロイコトリエンB4のジヒドロ誘導体です . この化合物のUVスペクトルは、231 nmおよび232 nmに吸収極大を示し、共役二重結合の存在を示しています .

科学研究への応用

6-トランス-12-エピ-ロイコトリエンB4は、いくつかの科学研究への応用があります。 これは、炎症や免疫学に関連する研究において、強力な抗炎症剤として使用されます . この化合物は、アラキドン酸とその誘導体の代謝を理解するために、脂質生化学研究でも使用されています . さらに、白血球の走化性と凝集への影響を調べるために、薬理学的研究にも用いられています .

類似化合物との比較

6-trans-12-epi Leukotriene B4 is similar to other leukotriene compounds, such as Leukotriene B4 and 12-epi Leukotriene B4 . it is unique in its reduced potency in inducing chemotaxis and its specific interaction with leukotriene receptors . Compared to Leukotriene B4, 6-trans-12-epi Leukotriene B4 has significantly reduced activity for the leukotriene B4 receptor on human neutrophils . Similar compounds include 6-trans Leukotriene B4 and 12-epi Leukotriene B4 .

特性

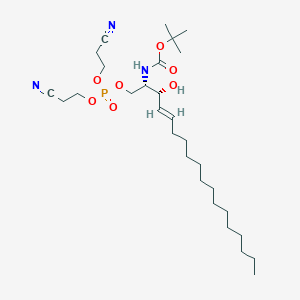

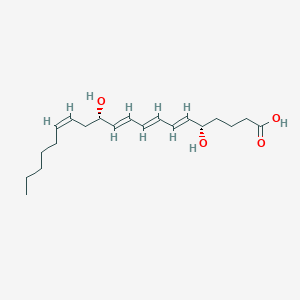

IUPAC Name |

(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-CTOJTRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315522 | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-trans-12-epi-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71548-19-1 | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71548-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-trans-12-epi-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

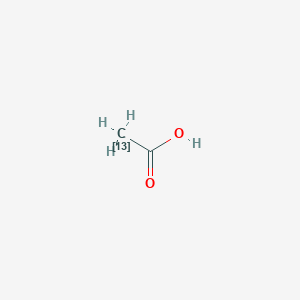

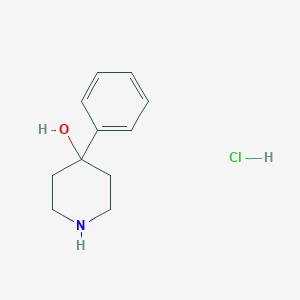

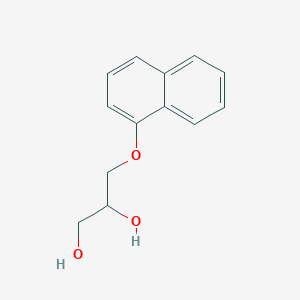

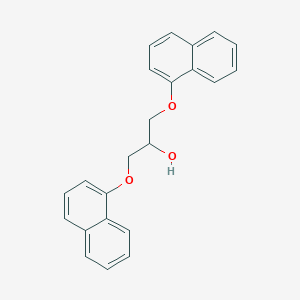

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-trans-12-epi-Leukotriene B4 contribute to inflammation?

A: 6-trans-12-epi-Leukotriene B4 is an arachidonic acid metabolite produced by inflammatory cells like human granulocytes and mouse peritoneal cells when stimulated with Phospholipase C (PLC) from Pseudomonas aeruginosa [, ]. This bacterial PLC acts as a potent inflammatory agent, triggering the release of 6-trans-12-epi-Leukotriene B4 alongside other inflammatory mediators like Leukotriene B4, 5-hydroxyeicosatetraenoic acid (5-HETE), prostaglandin E2 (PGE2), and thromboxane B2 []. This collective release of inflammatory mediators contributes to the overall inflammatory response.

Q2: Does inhibiting arachidonic acid metabolism affect 6-trans-12-epi-Leukotriene B4 production?

A: Yes, pre-treating human granulocytes and mouse peritoneal cells with inhibitors of arachidonic acid metabolism like nordihydroguaiaretic acid (a lipoxygenase inhibitor) and indomethacin (a cyclooxygenase inhibitor) significantly reduces the production of 6-trans-12-epi-Leukotriene B4 and other related metabolites when stimulated with PLC []. This finding suggests that 6-trans-12-epi-Leukotriene B4 production is dependent on the arachidonic acid metabolic pathway.

Q3: Is there a link between 6-trans-12-epi-Leukotriene B4 and specific diseases?

A: Research suggests a potential link between 6-trans-12-epi-Leukotriene B4 and Immune Thrombocytopenia (ITP). A study observed elevated plasma levels of 6-trans-12-epi-Leukotriene B4 in ITP patients compared to healthy individuals []. Furthermore, they found a positive correlation between 6-trans-12-epi-Leukotriene B4 levels and the abundance of the bacterial genus Cupriavidus in the gut microbiome []. This correlation hints at a possible interplay between gut microbiota, 6-trans-12-epi-Leukotriene B4, and the development of ITP, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。